4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reaction conditions include:
Reagents: Hydrazine hydrate, cyclopropyl ketone, methyl phenyl ketone
Solvents: Ethanol, methanol, or acetic acid
Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Reactions are usually carried out at reflux temperatures.
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like pain and inflammation.
Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-ethyl-1-phenyl-3-pyrazolone: Used in the synthesis of various pharmaceuticals.
4-phenyl-1-phenyl-3-pyrazolone: Studied for its potential therapeutic applications.
Uniqueness
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other pyrazolone derivatives.
Properties
CAS No. |
918907-31-0 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-cyclopropyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10-7-8-10)13(16)15(14-9)11-5-3-2-4-6-11/h2-6,10,12H,7-8H2,1H3 |
InChI Key |
QAXYGBZHVMFTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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